molecular formula C4H11ClSi B1585045 Chlorodimethylethylsilane CAS No. 6917-76-6

Chlorodimethylethylsilane

Cat. No. B1585045
CAS RN: 6917-76-6
M. Wt: 122.67 g/mol
InChI Key: AVDUEHWPPXIAEB-UHFFFAOYSA-N
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Description

Chlorodimethylethylsilane, also known as Chloro(ethyl)dimethylsilane or Dimethylethylchlorosilane, is a chemical compound with the molecular formula C4H11ClSi . It is a silane, with a silicon atom bonded to two methyl groups, an ethyl group, and a chlorine atom .


Molecular Structure Analysis

The molecular structure of Chlorodimethylethylsilane includes a silicon atom bonded to two methyl groups, an ethyl group, and a chlorine atom . The molecular weight is 122.669 Da .


Physical And Chemical Properties Analysis

Chlorodimethylethylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 87.9±9.0 °C at 760 mmHg, and a vapor pressure of 70.4±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 31.4±3.0 kJ/mol and a flash point of -3.9±0.0 °C . The index of refraction is 1.397 .

Scientific Research Applications

Synthesis and Material Science

Chlorodimethylethylsilane is utilized in the field of material science, particularly in the synthesis of specialized polymers and organofunctional silanes. For instance, Jones et al. (1995) describe the chloromethylation of poly(methylsilane) using chloromethyl methyl ether, with chlorodimethylethylsilane potentially serving as a similar reagent in such polymer modifications (Jones et al., 1995).

Chemical Catalysis

In chemical synthesis, chlorodimethylethylsilane functions as a catalyst or reagent in various organic transformations. Deng et al. (2014) demonstrate the use of Chlorotrimethylsilane, a similar compound, in the allylic alkylation of acetates, suggesting potential applications of chlorodimethylethylsilane in similar contexts (Deng et al., 2014). Additionally, Yasuda et al. (2000) explored the use of a combination of chlorodimethylsilane and allyltrimethylsilane in deoxygenative allylation, indicating the utility of chlorodimethylethylsilane in similar deoxygenative processes (Yasuda et al., 2000).

Nanotechnology and Forensics

In the field of nanotechnology and forensics, chlorodimethylethylsilane-modified materials show promise. Huang et al. (2015) discuss the modification of silica spheres with 4-(Chloromethyl) phenyltrichlorosilane for latent fingerprint detection, suggesting that chlorodimethylethylsilane could be used in a similar manner for forensic applications (Huang et al., 2015).

Environmental and Industrial Applications

Chlorodimethylethylsilane-related compounds are also significant in environmental and industrial contexts. Xu et al. (2016) investigated chlorinated methylsiloxanes, related to chlorodimethylethylsilane, in wastewater treatment processes, highlighting the relevance of such compounds in environmental management (Xu et al., 2016).

Safety And Hazards

Chlorodimethylethylsilane is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Precautions should be taken to avoid exposure, including washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

chloro-ethyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClSi/c1-4-6(2,3)5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDUEHWPPXIAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219218
Record name Ethyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyldimethylchlorosilane

CAS RN

6917-76-6
Record name Ethyldimethylchlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(ethyl)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
X Huang, RS McLean, M Zheng - Analytical Chemistry, 2005 - ACS Publications
… We chose chlorodimethylethylsilane (C2)-coated SiO 2 on Si as the substrate for AFM … mixed with 200 mL of toluene, 10 mL of chlorodimethylethylsilane (97% from Aldrich), and 3 mL of …
Number of citations: 336 pubs.acs.org
C Kumari - shodhganga.inflibnet.ac.in
… Dodecamethylcyclohexasiloxane; Hexadecanoic acid, methyl ester; 2,6-Bis(1,1-dimethylethyl)phenol; Fluoranthene and Chlorodimethylethylsilane showed the maximum interaction …
Number of citations: 0 shodhganga.inflibnet.ac.in
C Kumari, AK Virk, S Kumari, T Gupta… - Current …, 2021 - ingentaconnect.com
Aim: The aim of present investigation is to identify the potential targets for Thymidylate Synthase and Amp-C β-lactamase from non-alkaloidal fractions of Moringa oleifera leaves. …
Number of citations: 4 www.ingentaconnect.com
AP Amrute, B Zibrowius, F Schüth - Chemistry of Materials, 2020 - ACS Publications
Solvent-free synthetic approaches are very attractive to curtail the chemical waste generation and simplify processes. Mechanochemistry has recently shown great potential in this …
Number of citations: 26 pubs.acs.org
X Lin, C Zhu, A Hao - Journal of Chromatography A, 2004 - Elsevier
A highly water-soluble new cyclodextrin (CD) derivative 2-O-acetonyl-2-O-hydroxypropyl-β-CD (2-AHP-β-CD) was synthesized and tested as an effective chiral selector for the capillary …
Number of citations: 31 www.sciencedirect.com
GM Choi, SH Yeon, J Jin, BR Yoo, IN Jung - Organometallics, 1997 - ACS Publications
… When chlorodimethylethylsilane was used instead of chlorotrimethylsilane as an activator in the cyclization of 5e to 3e, the annulation product 3e‘ having the dimethylethylsilyl group …
Number of citations: 25 pubs.acs.org
G Fraenkel, JH Duncan, K Martin… - Journal of the American …, 1999 - ACS Publications
… Two different silylations (chlorodimethylethylsilane and chloromethylchlorodimethylsilane) of benzylic Grignard 3 produced 4 and 5, respectively. Amination of chloro compound 5 with …
Number of citations: 56 pubs.acs.org
M Sambade, A Deal, A Schorzman, JC Luft… - …, 2016 - Future Medicine
… A single step reaction of docetaxel with chlorodimethylethylsilane was performed to generate the C2′ alcohol of taxane, the silyl ether docetaxel prodrug C2, as previously described […
Number of citations: 14 www.futuremedicine.com
M Millan, AJ Williams, AC Mcadam… - Journal of …, 2022 - Wiley Online Library
The Sample Analysis at Mars (SAM) suite instrument on board NASA's Curiosity rover has characterized the inorganic and organic chemical composition of seven samples from the …
Number of citations: 10 agupubs.onlinelibrary.wiley.com
G Fraenkel, JH Duncan, J Wang - Journal of the American …, 1999 - ACS Publications
… The mixture was then cooled again in a dry ice/acetone bath and stirred for 30 min before the dropwise addition of chlorodimethylethylsilane (2.58 g, 21 mmol) from the addition funnel …
Number of citations: 41 pubs.acs.org

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